molecular formula C16H12ClN3O2S B253142 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide

Cat. No.: B253142
M. Wt: 345.8 g/mol
InChI Key: VQQISXHLRTZYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide, also known as BTA-1, is a chemical compound with potential use in scientific research. It is a benzothiazole derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues. However, this compound has some limitations for lab experiments. It can interact with other proteins besides CK2, which can lead to off-target effects. In addition, the inhibition of CK2 can have pleiotropic effects on cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the role of CK2 in various diseases, such as cancer and inflammation. Furthermore, the use of this compound as a tool to study intracellular signaling pathways and cellular processes such as apoptosis and autophagy is an area of ongoing research.

Synthesis Methods

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 6-acetamido-2-aminobenzothiazole. This intermediate product is then reacted with 3-chlorobenzoyl chloride to produce the final product, this compound.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide has potential use in various scientific research applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. This compound has also been studied for its potential use in cancer treatment, as CK2 has been shown to be overexpressed in many types of cancer.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chlorobenzamide

InChI

InChI=1S/C16H12ClN3O2S/c1-9(21)18-12-5-6-13-14(8-12)23-16(19-13)20-15(22)10-3-2-4-11(17)7-10/h2-8H,1H3,(H,18,21)(H,19,20,22)

InChI Key

VQQISXHLRTZYRS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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